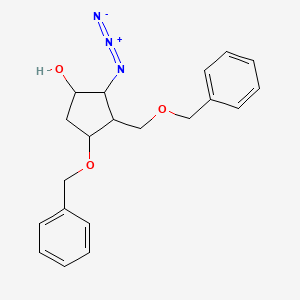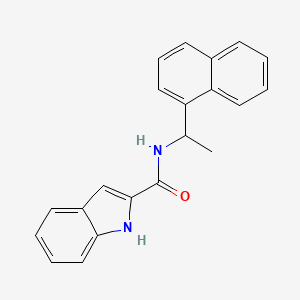
oxovanadium;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxovanadium sulfuric acid hydrate is a coordination compound that involves vanadium in its oxo form, sulfuric acid, and water molecules Vanadium is a transition metal known for its multiple oxidation states and its role in various biological and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxovanadium sulfuric acid hydrate can be synthesized through various methods. One common approach involves the reaction of vanadyl sulfate with sulfuric acid in the presence of water. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired compound. The resulting solution is then cooled to allow the crystallization of oxovanadium sulfuric acid hydrate .
Industrial Production Methods
In an industrial setting, the production of oxovanadium sulfuric acid hydrate may involve the use of large-scale reactors where vanadyl sulfate and sulfuric acid are combined under controlled conditions. The process may include steps such as filtration, purification, and crystallization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxovanadium sulfuric acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of coordinating ligands.
Common Reagents and Conditions
Oxidation Reactions: Oxovanadium sulfuric acid hydrate can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or hydrazine.
Substitution Reactions: Ligands in the coordination sphere of vanadium can be substituted with other ligands, such as amines or phosphines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dioxovanadium complexes, while reduction reactions may produce vanadium(III) or vanadium(II) species .
Scientific Research Applications
Oxovanadium sulfuric acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxovanadium sulfuric acid hydrate involves its interaction with molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating the activation of substrates and lowering the activation energy of reactions.
Biological Activity: In biological systems, oxovanadium sulfuric acid hydrate can mimic the action of insulin by interacting with insulin receptors and modulating glucose uptake.
Comparison with Similar Compounds
Oxovanadium sulfuric acid hydrate can be compared with other vanadium compounds, such as:
Vanadyl Acetylacetonate: Known for its use in organic synthesis and catalysis.
Amavadine: A vanadium complex found in certain mushrooms, known for its biological activity.
Vanadyl Sulfate: Commonly used in dietary supplements and studied for its insulin-mimetic properties.
The uniqueness of oxovanadium sulfuric acid hydrate lies in its specific coordination environment and its ability to participate in a wide range of chemical and biological processes.
Properties
Molecular Formula |
H4O6SV |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
oxovanadium;sulfuric acid;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;; |
InChI Key |
LKEIIAYKAUAZCI-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)



![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)



